1-Fluoro-3-(methylsulfonyl)benzene is an organic compound characterized by the molecular formula CHFOS and a molecular weight of 174.19 g/mol. This compound features a fluorine atom at the first position and a methylsulfonyl group (SOCH) at the third position of a benzene ring, making it a fluorinated benzene derivative. The presence of the electron-withdrawing fluorine atom and the sulfonyl group imparts unique chemical properties, influencing its reactivity in various chemical processes.
This compound is classified under organofluorine compounds and sulfonyl compounds. It is primarily utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The compound can be sourced from various chemical suppliers, indicating its availability for research and industrial applications.
The synthesis of 1-Fluoro-3-(methylsulfonyl)benzene can be achieved through several methods:
1-Fluoro-3-(methylsulfonyl)benzene has a distinct molecular structure characterized by:
The structural representation can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | CHFOS |
Molecular Weight | 174.19 g/mol |
IUPAC Name | 1-Fluoro-3-(methylsulfonyl)benzene |
InChI Key | YWAPHBVHJRKLEX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)c1ccc(F)c(c1)S(=O)(=O)C |
1-Fluoro-3-(methylsulfonyl)benzene participates in various chemical reactions:
The mechanism of action for reactions involving 1-Fluoro-3-(methylsulfonyl)benzene typically includes:
The specific reaction pathways depend on the nature of reactants and conditions employed.
1-Fluoro-3-(methylsulfonyl)benzene exhibits several notable physical and chemical properties:
These properties influence its handling and application in laboratory settings.
1-Fluoro-3-(methylsulfonyl)benzene serves several important roles in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0